molecular formula C5H9NO2 B3334222 (S)-(-)-Tetrahydrofuran-2-carboxamide CAS No. 498573-81-2

(S)-(-)-Tetrahydrofuran-2-carboxamide

Cat. No.: B3334222
CAS No.: 498573-81-2
M. Wt: 115.13 g/mol
InChI Key: GXHAENUAJYZNOA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Tetrahydrofuran-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains an amide functional group. The compound’s chirality and functional groups make it a versatile intermediate in organic synthesis and a valuable molecule in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-Tetrahydrofuran-2-carboxamide can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-tetrahydrofuranone using a chiral catalyst, followed by the introduction of an amide group. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a chiral ligand to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-tetrahydrofuranone in the presence of a chiral catalyst. This method is preferred due to its efficiency and scalability. The resulting product is then subjected to amidation using ammonia or an amine under controlled conditions to yield the final compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted amides or other functionalized derivatives.

Scientific Research Applications

(S)-(-)-Tetrahydrofuran-2-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-(-)-Tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application

Properties

IUPAC Name

(2S)-oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAENUAJYZNOA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463613
Record name (S)-(-)-Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498573-81-2
Record name (S)-(-)-Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Tetrahydrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-(-)-Tetrahydrofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(S)-(-)-Tetrahydrofuran-2-carboxamide
Reactant of Route 4
(S)-(-)-Tetrahydrofuran-2-carboxamide
Reactant of Route 5
(S)-(-)-Tetrahydrofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(S)-(-)-Tetrahydrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.